molecular formula C11H15NO3S B13421675 Ethyl2-acetamido-3-(thiophen-3-yl)propanoate

Ethyl2-acetamido-3-(thiophen-3-yl)propanoate

Cat. No.: B13421675
M. Wt: 241.31 g/mol
InChI Key: AEJCKDFUNRICMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate (CAS: EN300-744280) is a synthetic ester derivative with the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.31 g/mol . Structurally, it features a thiophene ring (a sulfur-containing heterocycle) at the β-position of the propanoate backbone, coupled with an acetamido group at the α-position. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 2-acetamido-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C11H15NO3S/c1-3-15-11(14)10(12-8(2)13)6-9-4-5-16-7-9/h4-5,7,10H,3,6H2,1-2H3,(H,12,13)

InChI Key

AEJCKDFUNRICMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(thiophen-3-yl)propanoate with acetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the acetamido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Structural Features Applications/Properties References
Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate C₁₅H₁₅N₃O Thiophene ring, acetamido group, ester Pharmaceutical intermediate, synthetic building block
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio group, ester Aroma compound in pineapple pulp
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate C₁₃H₁₅N₃O₃S Cyanoacetamido group, dimethylthiophene Precursor for antioxidant/anti-inflammatory agents
Ethyl 3-acetamido-3-(dihydroxyamino)propanoate C₇H₁₄N₂O₅ Dihydroxyamino group, acetamido, ester Alkaloid with potential bioactivity
(S)-Ethyl 2-acetamido-3-(4-(((2,2,2-trichloroethoxy)sulfonyl)methyl)phenyl)propanoate C₁₇H₂₁Cl₃NO₆S Trichloroethoxy-sulfonyl group, phenyl Specialty chemical with modified solubility

Key Observations :

  • Thiophene vs. Aromatic Rings : The thiophene moiety in the target compound enhances π-π stacking interactions compared to phenyl or naphthyl groups in analogs like those in Dabigatran intermediates .
  • Functional Groups: The acetamido group improves hydrogen-bonding capacity, distinguishing it from methylthio or cyanoacetamido derivatives, which are more lipophilic .

Analytical and Physicochemical Properties

  • Chromatographic Behavior: Ethyl esters (e.g., ethyl hexanoate, ethyl propanoate) share similar retention times in GC-MS but exhibit distinct migration times due to differences in polarity and molecular weight .
  • Dimer Formation: High-content esters form protonated dimers in ionization regions, a phenomenon observed in ethyl hexanoate and other volatile esters .
  • Solubility: The thiophene ring in the target compound reduces water solubility compared to dihydroxyamino analogs (e.g., compound 2 in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.